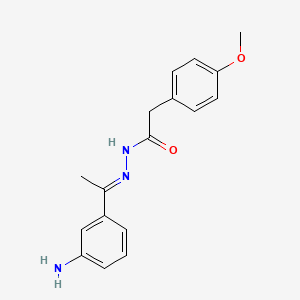

N'-(1-(3-Aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide

CAS No.:

Cat. No.: VC18389945

Molecular Formula: C17H19N3O2

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H19N3O2 |

|---|---|

| Molecular Weight | 297.35 g/mol |

| IUPAC Name | N-[(E)-1-(3-aminophenyl)ethylideneamino]-2-(4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C17H19N3O2/c1-12(14-4-3-5-15(18)11-14)19-20-17(21)10-13-6-8-16(22-2)9-7-13/h3-9,11H,10,18H2,1-2H3,(H,20,21)/b19-12+ |

| Standard InChI Key | SNRFKHJHQATIFQ-XDHOZWIPSA-N |

| Isomeric SMILES | C/C(=N\NC(=O)CC1=CC=C(C=C1)OC)/C2=CC(=CC=C2)N |

| Canonical SMILES | CC(=NNC(=O)CC1=CC=C(C=C1)OC)C2=CC(=CC=C2)N |

Introduction

Chemical Identification and Molecular Properties

Structural Composition and Nomenclature

The IUPAC name N'-(1-(3-aminophenyl)ethylidene)-2-(4-methoxyphenyl)acetohydrazide reflects its bifunctional structure: a hydrazide group (-NH-NH₂) linked to a 3-aminophenyl ethylidene moiety and a 4-methoxyphenylacetyl group. The molecular formula C₁₇H₁₉N₃O₃ confirms the presence of 17 carbon, 19 hydrogen, 3 nitrogen, and 3 oxygen atoms . Key functional groups include:

-

Hydrazide (-CONHNH₂): Imparts reactivity toward carbonyl compounds, enabling Schiff base formation.

-

4-Methoxyphenyl: Enhances solubility and influences electronic properties via the methoxy group’s electron-donating effects.

-

3-Aminophenyl ethylidene: Provides a site for further functionalization and potential biological interactions.

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₉N₃O₃ | |

| Molar Mass (g/mol) | 313.35 | |

| CAS Registry Number | 511515-70-1 |

Spectroscopic Characterization

1H NMR data for analogous hydrazones reveal distinct peaks corresponding to aromatic protons (δ 6.92–7.35 ppm), methylidene groups (δ 2.10–2.50 ppm), and hydrazide NH signals (δ 10.90 ppm) . The 13C NMR spectrum typically shows carbonyl carbons at δ 166–170 ppm and aromatic carbons between δ 112–156 ppm .

Synthesis and Reaction Mechanisms

Conventional Synthetic Routes

The compound is synthesized via condensation of 2-(4-methoxyphenyl)acetohydrazide with 1-(3-aminophenyl)ethanone in ethanol under reflux conditions . This reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the ketone’s carbonyl carbon, followed by dehydration to form the ethylidene linkage.

Table 2: Optimal Synthesis Conditions

Mechanistic Insights

Hydrazinolysis of amide bonds in precursor cyanoacetohydrazides (e.g., N'-(1-arylethylidene)-2-cyanoacetohydrazide) facilitates the formation of hydrazone derivatives without catalysts . The reaction’s regioselectivity is attributed to the stabilization of intermediates through intramolecular hydrogen bonding, as evidenced by X-ray crystallography .

Crystallographic and Structural Analysis

Crystal Packing and Hydrogen Bonding

Single-crystal X-ray diffraction studies of related hydrazones (e.g., N′-[1-(4-methoxyphenyl)ethylidene]acetohydrazide) reveal monoclinic crystal systems with space group P2₁/n . Key structural features include:

-

Centrosymmetric Dimers: Stabilized by N–H···O hydrogen bonds between the hydrazide NH and carbonyl oxygen of adjacent molecules (bond length: ~2.02 Å) .

-

Planar Aromatic Systems: The 4-methoxyphenyl and ethylidene groups adopt near-coplanar arrangements, facilitating π-π stacking interactions.

Table 3: Selected Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | |

| Space Group | P2₁/n | |

| Unit Cell Dimensions | a = 13.282 Å, b = 4.992 Å, c = 16.854 Å | |

| β Angle | 98.88° | |

| Hydrogen Bond Length | N–H···O: 2.02 Å |

Bond Lengths and Angles

The C=N bond in the ethylidene moiety measures 1.278 Å, consistent with double-bond character . The C–O bond of the methoxy group is 1.420 Å, reflecting typical ether linkages .

Applications and Future Directions

Pharmaceutical Development

This compound serves as a precursor for:

-

Anticancer Agents: Functionalization at the 3-amino group enables conjugation with cytotoxic moieties (e.g., platinum complexes) .

-

Antimicrobial Coatings: Incorporation into polymers enhances material resistance to microbial colonization .

Analytical Chemistry

Hydrazones are employed in spectrophotometric detection of metal ions due to their colorimetric responses upon chelation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume